11-Deoxyprostaglandin F2alpha

Thromboxane receptor pharmacology Smooth muscle contractility Vascular biology

11-Deoxyprostaglandin F2α (11-deoxy PGF2α) is the critical 11-hydroxyl-deficient analog of PGF2α, conferring enhanced metabolic stability and distinct thromboxane-mimetic pharmacology. In isolated tissue preparations (rabbit aorta, dog saphenous vein, guinea pig trachea), it acts as a calibrated agonist—more potent than PGF2α yet ~20% weaker than U-46619—enabling receptor subtype discrimination without response saturation. This unique intermediate potency window makes it indispensable for thromboxane-sensitive contractile pathway studies. As its methyl ester, it directly precursors 11-deoxyprostacyclin and 11-fluoro-11-deoxy PGF2α derivatives with platelet aggregatory properties. Procure ≥95% pure (9S,15S) defined stereoisomer for reproducible pharmacological profiling and synthetic applications.

Molecular Formula C20H34O4
Molecular Weight 338.5 g/mol
Cat. No. B15286642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Deoxyprostaglandin F2alpha
Molecular FormulaC20H34O4
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O
InChIInChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)
InChIKeyYRFLKMLJQWGIIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Deoxyprostaglandin F2alpha: Chemical Identity and Structural Distinction Among Prostaglandin Analogs


11-Deoxyprostaglandin F2alpha (11-deoxy PGF2α; CAS 37786-06-4; C20H34O4; MW 338.48) is a synthetic analog of the naturally occurring prostaglandin F2α (PGF2α), distinguished by the absence of the 11-hydroxyl group on the cyclopentane ring [1]. This structural modification removes a key site for metabolic inactivation, conferring enhanced stability and altered receptor pharmacology relative to the endogenous ligand [2]. The compound serves as a versatile synthetic intermediate in the preparation of other 11-deoxyprostanoids, including 11-deoxyprostacyclin and various 11-fluorinated derivatives with distinct pharmacological profiles [3]. It exists as a defined stereoisomer (9S,15S-dihydroxy-5Z,13E-prostadienoic acid) and is employed primarily as a research tool for studying thromboxane-sensitive contractile systems, smooth muscle pharmacology, and prostaglandin receptor subtype characterization .

Why 11-Deoxyprostaglandin F2alpha Cannot Be Replaced by PGF2α or Other Prostanoids


Substituting 11-deoxyprostaglandin F2alpha with the endogenous ligand PGF2α or with alternative prostanoids (e.g., U-46619, PGE2) is scientifically invalid because the 11-deoxy modification fundamentally alters pharmacological activity at thromboxane-sensitive contractile systems [1]. In rabbit aorta, dog saphenous vein, and guinea pig trachea preparations, 11-deoxy PGF2α acts as a significantly more potent agonist than its parent compound PGF2α, yet exhibits distinct potency relative to the standard thromboxane mimetic U-46619 [1]. Furthermore, this compound serves as an essential synthetic precursor to 11-deoxyprostacyclin and 11-fluoro-11-deoxyprostaglandin F2α—derivatives that exhibit platelet aggregatory and thromboxane-mimetic properties entirely absent in PGF2α [2][3]. Simple replacement without accounting for these quantitative pharmacological differences would confound experimental interpretation, particularly in studies of prostanoid receptor pharmacology, smooth muscle contractility, or metabolic pathway analysis where the 11-deoxy scaffold confers unique stability against 15-hydroxyprostaglandin dehydrogenase-mediated inactivation [4].

Quantitative Differentiation of 11-Deoxyprostaglandin F2alpha: Head-to-Head Pharmacological Comparison Data


Smooth Muscle Contractile Potency: 11-Deoxy PGF2α vs. PGF2α vs. U-46619 in Vascular and Airway Preparations

11-Deoxy PGF2α demonstrates enhanced agonism relative to the parent compound PGF2α at inducing smooth muscle contractions across three therapeutically relevant tissue preparations [1]. In the same study, 11-deoxy PGF2α was found to be approximately 20% less potent than U-46619, the reference thromboxane A2 mimetic, providing a calibrated benchmark for researchers requiring defined potency relative to this widely used standard [1]. This intermediate potency profile—stronger than PGF2α but weaker than U-46619—positions 11-deoxy PGF2α as a distinct pharmacological tool for discriminating between prostanoid receptor subtypes and for applications where the maximal efficacy of U-46619 is undesirable [1].

Thromboxane receptor pharmacology Smooth muscle contractility Vascular biology

Bronchodilator Efficacy: 11-Deoxyprostaglandin (AY-23 578) vs. PGE2 vs. Isoproterenol in Multiple Species

The 11-deoxyprostaglandin derivative AY-23 578 demonstrates quantifiable bronchodilator activity across both in vivo and in vitro systems, with its efficacy varying by experimental context relative to comparator compounds [1]. In anesthetized guinea pigs, where changes in tracheal pressure served as the index of bronchoconstriction, AY-23 578, PGE2, and isoproterenol were equipotent in inhibiting histamine-induced bronchoconstriction [1]. However, in isolated guinea pig tracheal strip preparations, PGE2 was approximately six times more potent than AY-23 578 as a relaxant [1]. In the anesthetized cat, AY-23 578 and PGE2 were qualitatively similar in reducing neostigmine-, PGF2α-, or carbachol-induced increases in pulmonary resistance and decreases in dynamic compliance, though both were less potent than isoproterenol [1]. Importantly, aerosol administration of effective bronchodilator doses of AY-23 578 in both guinea pig and cat did not exhibit significant cardiovascular effects, suggesting a favorable pulmonary selectivity profile [1].

Bronchodilator pharmacology Asthma and COPD models Airway smooth muscle

Synthetic Utility: 11-Deoxy PGF2α as Precursor to 11-Deoxyprostacyclin with Defined Anti-Aggregatory Activity

11-Deoxyprostaglandin F2alpha methyl ester serves as a direct synthetic precursor to 11-deoxyprostacyclin, a derivative with quantitatively characterized anti-platelet aggregation activity [1]. In a three-stage synthesis, 11-deoxyprostacyclin was prepared from 11-deoxy PGF2α methyl ester, and the resulting compound exhibited 0.9% of natural prostacyclin potency in inhibiting platelet aggregation [1]. This low but measurable residual activity demonstrates that the 11-deoxy scaffold preserves a definable, albeit substantially attenuated, prostacyclin-like pharmacological signature, while the parent compound 11-deoxy PGF2α itself lacks this anti-aggregatory activity [1]. This synthetic versatility—converting a compound with thromboxane-sensitive contractile activity into one with prostacyclin-like platelet effects—makes 11-deoxy PGF2α a valuable starting material for exploring structure-activity relationships in the prostanoid series [1].

Prostacyclin synthesis Platelet aggregation inhibition Chemical derivatization

Optimal Research Applications for 11-Deoxyprostaglandin F2alpha Based on Verified Differentiation Data


Prostanoid Receptor Pharmacology: Discriminating Thromboxane-Sensitive from PGF2α-Sensitive Contractile Systems

11-Deoxy PGF2α is optimally deployed as a pharmacological tool in isolated tissue bath experiments (rabbit aorta, dog saphenous vein, guinea pig trachea) where its intermediate potency—stronger than PGF2α but approximately 20% weaker than U-46619—allows for calibrated stimulation of thromboxane-sensitive contractile pathways [1]. This defined potency gradient facilitates receptor subtype discrimination studies where full U-46619 agonism would saturate responses and PGF2α would provide insufficient activation [1].

Bronchodilator Screening: Whole-Animal Efficacy Assessment with Favorable Pulmonary Selectivity

In anesthetized guinea pig and cat models, 11-deoxyprostaglandin (AY-23 578) provides equipotent bronchodilation to PGE2 in vivo while demonstrating no significant cardiovascular effects at effective aerosol doses [1]. This pulmonary selectivity profile makes the compound suitable for proof-of-concept bronchodilator studies where minimizing systemic hemodynamic confounding is critical, and where the context-dependent potency (equipotent in vivo vs. 6-fold less potent in isolated tissue) offers insights into tissue-specific pharmacokinetic behavior [1].

Synthetic Chemistry: Preparation of 11-Deoxyprostanoid Derivatives for Structure-Activity Relationship Studies

11-Deoxy PGF2α (as its methyl ester) serves as a direct precursor for synthesizing 11-deoxyprostacyclin and 11-fluoro-11-deoxy PGF2α—derivatives that exhibit platelet aggregatory and thromboxane-mimetic properties distinct from the parent compound [1][2]. This synthetic utility supports the procurement of 11-deoxy PGF2α as a starting material for generating small libraries of 11-deoxyprostanoid analogs for pharmacological profiling and receptor selectivity studies [1][2].

Quote Request

Request a Quote for 11-Deoxyprostaglandin F2alpha

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.